molecular formula C22H25N7O B12108596 7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one

7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one

Cat. No.: B12108596
M. Wt: 403.5 g/mol
InChI Key: KTJOHYGZJSNYQC-UHFFFAOYSA-N
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Description

7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a pyridazinone core, and a cyclohexylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridazinone core. The final step involves the introduction of the cyclohexylamine group through nucleophilic substitution or amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce new functional groups, leading to a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action with proteins, enzymes, and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical reactivity and structural diversity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one include other indole derivatives, pyridazinone compounds, and cyclohexylamine-containing molecules. Examples include:

  • Indole-3-carbinol
  • Pyridazinone derivatives
  • Cyclohexylamine derivatives

Uniqueness

What sets this compound apart is its unique combination of structural features The presence of the indole moiety, pyridazinone core, and cyclohexylamine group in a single molecule provides a distinct chemical profile

Properties

Molecular Formula

C22H25N7O

Molecular Weight

403.5 g/mol

IUPAC Name

7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C22H25N7O/c1-12-10-24-20-14(12)5-4-8-17(20)27-21-19-13(11-25-29-22(19)30)9-18(28-21)26-16-7-3-2-6-15(16)23/h4-5,8-11,15-16,24H,2-3,6-7,23H2,1H3,(H,29,30)(H2,26,27,28)

InChI Key

KTJOHYGZJSNYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)NC5CCCCC5N)C=NNC4=O

Origin of Product

United States

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